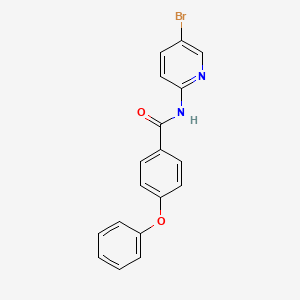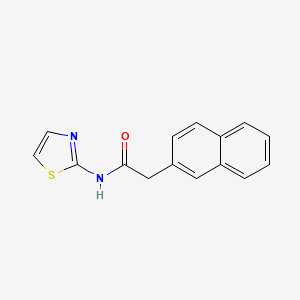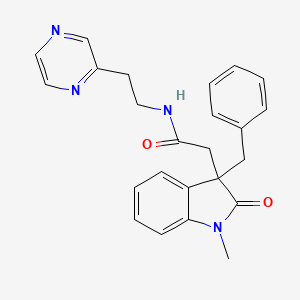
N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide, also known as GSK690693, is a small molecule inhibitor that targets protein kinase B (PKB) or Akt. Akt is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. Akt is overexpressed in many types of cancer, making it an attractive target for cancer therapy. GSK690693 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide binds to the ATP-binding site of Akt and inhibits its activity. Akt is a downstream effector of phosphatidylinositol 3-kinase (PI3K), which is frequently activated in cancer cells. Inhibition of Akt signaling leads to decreased cell survival and proliferation, as well as increased apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit insulin-stimulated glucose uptake in adipocytes, suggesting a potential role in the treatment of type 2 diabetes. N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has several advantages as a research tool. It is a potent and selective inhibitor of Akt, making it a valuable tool for studying Akt signaling pathways. N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, like all research tools, N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has limitations. It is a small molecule inhibitor and may not accurately reflect the effects of genetic inhibition of Akt. Additionally, N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide may have off-target effects that could confound experimental results.
Direcciones Futuras
There are several future directions for research on N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide. One area of interest is the development of combination therapies that include N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide. N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has shown synergistic effects with other anticancer agents, and further studies are needed to identify optimal combinations. Another area of interest is the development of biomarkers that can predict response to N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide. Akt signaling is complex, and not all tumors that overexpress Akt are sensitive to Akt inhibitors. Biomarkers that can identify responsive tumors would be valuable in clinical trials. Finally, further studies are needed to understand the potential role of N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide in the treatment of other diseases, such as type 2 diabetes and tuberculosis.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide involves several steps, starting with the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-2-pyridineyl chloride. The resulting compound is then reacted with 4-phenoxybenzoyl chloride in the presence of a base to form N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has been extensively studied in preclinical models of cancer, including breast, prostate, lung, and pancreatic cancer. It has been shown to inhibit Akt signaling and induce apoptosis (programmed cell death) in cancer cells. N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has also been studied in combination with other anticancer agents and has shown synergistic effects.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-14-8-11-17(20-12-14)21-18(22)13-6-9-16(10-7-13)23-15-4-2-1-3-5-15/h1-12H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOAGGKFJYVJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~3~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5376779.png)
![2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B5376783.png)
![3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5376789.png)

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5376804.png)

![N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5376819.png)
![N-(2-chlorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5376826.png)
![N~3~-{[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5376834.png)
![6-[2-(2-methoxyphenyl)vinyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5376839.png)
![8-[2-(2,4-difluorophenoxy)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5376850.png)

![ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5376855.png)
